diethyl 1H-indole-2,5-dicarboxylate
Overview
Description
Diethyl 1H-indole-2,5-dicarboxylate is a chemical compound related to the indole family, which is a core structure in many natural products and pharmaceuticals. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The specific substitution pattern of diethyl ester groups at the 2 and 5 positions on the indole ring system can influence the compound's reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of indole derivatives often involves strategies to construct the indole core followed by functionalization at specific positions. For example, the synthesis of 2-oxo-1,2,4,9-tetrahydro-3H-pyrimido[4,5-b]indole derivatives and diethyl 4-hydroxyquinoline-2,3-dicarboxylate from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate involves intramolecular cyclization, starting from bis(acyl azide) intermediates and proceeding through acyl azide and isocyanate functionalities . This demonstrates the versatility of indole derivatives as precursors in complex organic synthesis.
Molecular Structure Analysis
The molecular structure of indole derivatives can be quite complex, with the potential for forming stable complexes with other molecules. For instance, the sodium salt of diethyl 1H-pyrazole-3,5-dicarboxylate, a related compound, can interact with neurotransmitters like dopamine and amphetamines to form double helical supramolecular structures . This highlights the ability of indole derivatives to participate in significant molecular interactions due to their structural features.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including aminoalkylation, sulfonylation, and intramolecular cyclization. For example, the synthesis of 3-(2-N,N-diethylaminoethoxy)indoles involves deprotection and in situ aminoalkylation of 3-silyloxy-2-methylindoles, leading to compounds with potential as 5-HT6 receptor ligands . Additionally, the reaction of certain indole derivatives with dimethylformamide and phosphorus oxychloride can lead to furoindole derivatives through intramolecular cyclization .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl 1H-indole-2,5-dicarboxylate derivatives are influenced by their molecular structure. The presence of diethyl ester groups can affect the compound's solubility, boiling point, and stability. The reactivity of the indole ring can lead to the formation of various heterocyclic compounds with potential pharmaceutical applications. The specific properties of diethyl 1H-indole-2,5-dicarboxylate itself are not detailed in the provided papers, but the related compounds suggest a degree of solubility in organic solvents and reactivity conducive to forming complex molecular structures .
Scientific Research Applications
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Biological Potential of Indole Derivatives
- Field : Medicinal Chemistry
- Application Summary : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : The results vary depending on the specific derivative and its use. For example, certain 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have shown inhibitory activity against influenza A .
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Diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
- Field : Industrial and Biomedical Applications
- Application Summary : This compound has been synthesized and tested for its anti-corrosion, antimicrobial, and antioxidant properties .
- Methods of Application : The compound was synthesized through a reaction of ethyl acetoacetate, ammonium acetate, and 5-bromoindole-3-carboxaldehyde in an ethanol medium at 60°C . Its anti-corrosive potential was assessed on mild steel in an acidic environment, and its antimicrobial prowess was tested against a spectrum of bacterial and fungal pathogens .
- Results or Outcomes : The compound showed a substantial decrease in corrosion rates with ascending concentrations, achieving an anti-corrosive efficacy of 81.89% for a concentration of 2×10^3 M . It also outperformed Gentamicin in antimicrobial screenings, showing superior efficacy against all tested pathogens . Its antioxidant potential was found to have an IC50 value of 113.964±0.076 µg/ml .
- Diethyl pyrrole-2,5-dicarboxylate
- Field : Medicinal Chemistry
- Application Summary : This compound has been used as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors. It has also been used in the photochemical synthesis of tricyclic aziridines .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific derivative and its intended use. Generally, these compounds are synthesized and then tested in vitro or in vivo for their biological activity .
- Results or Outcomes : The results vary depending on the specific derivative and its use. For example, certain pyrrolo[1,2-b]pyridazines have shown potential for the treatment of proliferative disorders and as Janus kinase inhibitors .
Safety And Hazards
This compound is associated with certain safety hazards. It has been labeled with the GHS07 pictogram and carries the signal word “Warning”. The hazard statements associated with this compound include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .
properties
IUPAC Name |
diethyl 1H-indole-2,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-3-18-13(16)9-5-6-11-10(7-9)8-12(15-11)14(17)19-4-2/h5-8,15H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEFLIZMMNNHRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80576011 | |
Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 1H-indole-2,5-dicarboxylate | |
CAS RN |
127221-02-7 | |
Record name | Diethyl 1H-indole-2,5-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80576011 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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